molecular formula C9H8N2O2 B189349 but-3-ynyl pyrimidine-4-carboxylate CAS No. 380626-82-4

but-3-ynyl pyrimidine-4-carboxylate

Cat. No.: B189349
CAS No.: 380626-82-4
M. Wt: 176.17 g/mol
InChI Key: NOTHLYTUGQOWGT-UHFFFAOYSA-N
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Description

But-3-ynyl pyrimidine-4-carboxylate is an organic compound featuring a pyrimidine ring substituted at the 4-position with a carboxylate ester group, which is further esterified with a but-3-ynyl moiety (a four-carbon alkyne chain). This structure combines the aromatic heterocyclic properties of pyrimidine with the reactivity of an alkyne and ester functional group.

Properties

CAS No.

380626-82-4

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

but-3-ynyl pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-2-3-6-13-9(12)8-4-5-10-7-11-8/h1,4-5,7H,3,6H2

InChI Key

NOTHLYTUGQOWGT-UHFFFAOYSA-N

SMILES

C#CCCOC(=O)C1=NC=NC=C1

Canonical SMILES

C#CCCOC(=O)C1=NC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-ynyl pyrimidine-4-carboxylate typically involves the esterification of 4-pyrimidinecarboxylic acid with 3-butyn-1-ol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

but-3-ynyl pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

but-3-ynyl pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of but-3-ynyl pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The key structural analogs of but-3-ynyl pyrimidine-4-carboxylate include alkyne-containing heterocycles and carboxylate esters. A notable example from the literature is but-3-ynyl(butyl)sulfane (), which shares the but-3-ynyl group but differs in its sulfur-based backbone.

Property This compound But-3-ynyl(butyl)sulfane 2-Aryl-3-halothiophenes
Core Structure Pyrimidine ring Sulfane (S–C bond) Thiophene ring
Functional Groups Ester, alkyne Alkyne, sulfide Halogen, aryl
Reactivity Ester hydrolysis, alkyne cyclization CuX2-mediated cyclization Electrophilic substitution
Typical Applications Drug intermediates, polymers Thiophene synthesis Optoelectronics

Key Observations :

  • The but-3-ynyl group in both compounds enables cyclization reactions. However, this compound’s pyrimidine core likely directs reactivity toward nucleophilic substitutions or aromatic functionalization, whereas but-3-ynyl(butyl)sulfane undergoes CuX2-mediated 5-endo-dig cyclization to form thiophenes .

Catalytic Requirements :

  • Thiophene synthesis from but-3-ynyl(butyl)sulfane requires CuX2 for cyclization and oxidation .
  • For pyrimidine derivatives, palladium or ruthenium catalysts are typically employed for cross-coupling reactions involving alkynes.

Stability and Performance Metrics

Data on this compound’s stability are scarce, but inferences can be drawn from analogs:

  • Thermal Stability : Alkyne-containing esters are generally less stable than sulfur analogs due to ester lability.

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